Valeric acid, 2-propyl-, hydrazide chemical structure and physical properties
Valeric acid, 2-propyl-, hydrazide chemical structure and physical properties
An In-Depth Technical Guide to Valeric acid, 2-propyl-, hydrazide
Introduction
Valproic acid (VPA), a simple branched-chain fatty acid, has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine since its anticonvulsant properties were serendipitously discovered in 1962.[1][2] Its broad spectrum of activity and relatively simple structure have made it a focal point for extensive research and structural modification.[2][3] This guide focuses on a key derivative, Valeric acid, 2-propyl-, hydrazide (also known as Valproic acid hydrazide), a molecule of significant interest in medicinal chemistry.
The introduction of a hydrazide functional group (-CONHNH₂) to the valproic acid scaffold creates a versatile chemical intermediate. Hydrazides are known precursors for synthesizing a wide array of heterocyclic compounds and other derivatives, offering a platform to modulate the parent drug's pharmacokinetic and pharmacodynamic properties.[4][5] Researchers explore such derivatives to enhance therapeutic efficacy, expand the pharmacological profile, and mitigate the known adverse effects of VPA, such as hepatotoxicity and teratogenicity.[2][6] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, analytical characterization, and potential pharmacological applications of Valproic acid hydrazide for professionals in drug discovery and development.
Chemical Identity and Structure
Valproic acid hydrazide is a direct derivative of Valproic acid where the carboxylic acid hydroxyl group is replaced by a hydrazide moiety.
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IUPAC Name: 2-propylpentanehydrazide[7]
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Synonyms: Dipropylacetohydrazide, 2-Propylvaleric acid hydrazide, Pentanoic acid, 2-propyl-, hydrazide[7]
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CAS Number: 22632-36-6[7]
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Molecular Formula: C₈H₁₈N₂O[7]
Caption: 2D structure of Valeric acid, 2-propyl-, hydrazide.
Physicochemical Properties
The physical and chemical properties of Valproic acid hydrazide are crucial for its handling, formulation, and biological activity. The data presented below are compiled from established chemical databases.
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | PubChem[7] |
| Physical State | Solid (Crystals) | Inferred from synthesis protocols[5] |
| XLogP3 | 1.6 | PubChem (Predicted)[7] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[7] |
| Rotatable Bond Count | 5 | PubChem (Computed)[7] |
| Polar Surface Area | 55.1 Ų | PubChem (Computed)[7] |
Synthesis and Derivatization
The primary route for synthesizing Valproic acid hydrazide involves a two-step process starting from the parent Valproic acid. This method is a standard and efficient pathway for converting a carboxylic acid into its corresponding hydrazide.
Causality of Experimental Choices:
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Step 1: Acid Chloride Formation: Valproic acid is first converted to its more reactive acid chloride derivative, Valproyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation because its byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the intermediate product. The reaction is typically refluxed to ensure complete conversion.
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Step 2: Hydrazinolysis: The highly electrophilic Valproyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O). The nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the acid chloride, displacing the chloride ion and forming the stable hydrazide product. This reaction is usually performed at a controlled temperature to manage its exothermic nature.
Caption: Workflow for the synthesis of Valproic acid hydrazide.
Experimental Protocol: Synthesis of Valproic acid hydrazide[5]
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Preparation of Valproyl Chloride: a. In a round-bottomed flask equipped with a reflux condenser and an outlet for gas, add 7.2 g (0.05 mol) of Valproic acid to 25 mL of chloroform. b. Slowly add 7.5 mL (0.085 mol) of thionyl chloride drop-wise to the mixture. c. Reflux the reaction mixture for 4 hours. The evolving HCl and SO₂ gases should be directed to a suitable trap. d. After reflux, remove the excess chloroform and thionyl chloride under reduced pressure using a rotary evaporator to yield the crude Valproyl chloride intermediate.
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Formation of Valproic Acid Hydrazide: a. Transfer the crude Valproyl chloride to a clean, dry flat-bottomed flask equipped with a dropping funnel and a magnetic stirrer. b. Add 2.4 mL (0.05 mol) of hydrazine hydrate to the dropping funnel. c. Add the hydrazine hydrate drop-wise to the acid chloride with constant and vigorous stirring. The reaction is exothermic and may require external cooling to maintain control. d. Continue stirring for 1-2 hours at room temperature after the addition is complete. e. The resulting solid product (Valproic acid hydrazide) is collected.
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Purification: a. Recrystallize the crude product from dehydrated alcohol to obtain pure crystals of Valproic acid hydrazide. b. Dry the crystals in a vacuum desiccator. The purity can be confirmed by melting point determination and spectroscopic analysis.
Analytical Characterization
The analytical quantification of Valproic acid and its derivatives presents a notable challenge: the molecule lacks a significant chromophore, rendering direct detection by UV-Vis spectrophotometry at wavelengths above 235 nm difficult and insensitive.[8][9][10] Consequently, analytical methods often rely on derivatization or more universal detection techniques like mass spectrometry.
Common Analytical Techniques:
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Gas Chromatography (GC): As a volatile compound, VPA and its derivatives can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
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High-Performance Liquid Chromatography (HPLC): This is the most common technique. To overcome the lack of a UV chromophore, pre-column or post-column derivatization is employed to attach a UV-active or fluorescent tag to the molecule.[9]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique bypasses the need for derivatization by directly detecting the mass of the analyte, offering high sensitivity and specificity.[10]
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Spectroscopy (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for structural elucidation and confirmation of the synthesized hydrazide. For instance, IR spectra would show characteristic peaks for N-H stretching (~3400 cm⁻¹) and the amide C=O group (~1700 cm⁻¹).[5]
Caption: General analytical workflow for Valproic acid hydrazide.
Experimental Protocol: HPLC-UV Analysis via Derivatization
This protocol is a generalized example based on common derivatization strategies for carboxylic acids and their derivatives.[8][9]
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Sample Preparation: a. Dissolve a precisely weighed amount of Valproic acid hydrazide in a suitable solvent (e.g., acetonitrile). b. For biological samples (e.g., plasma), perform a protein precipitation step (e.g., with methanol) followed by centrifugation to obtain a clear supernatant.[10]
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Derivatization Reaction: a. To an aliquot of the sample, add a derivatizing agent that introduces a chromophore (e.g., a reagent containing a phenyl or nitro-phenyl group). b. Add any necessary catalysts (e.g., a coupling agent like EDC or a base).[8] c. Incubate the reaction mixture under optimized conditions (e.g., specific temperature and time) to ensure complete derivatization.
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Chromatographic Conditions: a. Column: C18 reversed-phase column (e.g., 125 x 4.0 mm, 5 µm). b. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or buffer).[10] c. Flow Rate: Typically 1.0 mL/min.[10] d. Detection: UV detector set to the maximum absorbance wavelength of the derivatized product.
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Quantification: a. Inject a series of known concentration standards to generate a calibration curve. b. Inject the derivatized sample and quantify the analyte concentration by interpolating its peak area from the calibration curve.
Pharmacological Profile and Potential Applications
The pharmacological activity of Valproic acid hydrazide is logically extrapolated from its parent compound, VPA, which has a complex and multifaceted mechanism of action.[11] The hydrazide derivative is often synthesized as part of a strategy to create prodrugs or new chemical entities with improved properties.[2][5]
Potential Mechanisms of Action (Inferred from VPA):
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Enhancement of GABAergic Neurotransmission: VPA is known to increase brain concentrations of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It achieves this by inhibiting enzymes responsible for GABA degradation (like GABA transaminase) and potentially by increasing GABA synthesis.[2][12] This leads to a reduction in neuronal excitability, which is the primary basis for its anticonvulsant effect.
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Modulation of Ion Channels: VPA can block voltage-gated sodium channels and T-type calcium channels, further contributing to the stabilization of neuronal membranes and preventing the excessive firing that leads to seizures.[11][12]
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Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of HDAC enzymes.[11][13] This epigenetic mechanism can alter gene expression, leading to neuroprotective effects and influencing brain plasticity. This mode of action is being explored for applications beyond epilepsy, including in cancer and neurodegenerative disorders.[2][11]
Caption: Potential mechanisms of action for Valproic acid hydrazide.
Potential Applications:
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Anticonvulsants: The primary research focus for VPA derivatives, including the hydrazide, is the development of novel antiepileptic drugs with a wider therapeutic index and fewer side effects than VPA.[4][5]
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Mood Stabilizers: Given VPA's efficacy in treating bipolar disorder, its derivatives are potential candidates for new mood-stabilizing agents.
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Oncology: The HDAC inhibitory activity of VPA has spurred interest in its use as an anticancer agent.[2] Hydrazide derivatives could be explored to develop more potent and selective HDAC inhibitors.
Conclusion
Valeric acid, 2-propyl-, hydrazide stands as a testament to the enduring relevance of Valproic acid as a scaffold in modern drug discovery. Its straightforward synthesis from an abundant starting material makes it an accessible platform for further chemical exploration. While its analytical characterization requires specialized approaches like derivatization or mass spectrometry, these methods are well-established within the pharmaceutical sciences. The true potential of this hydrazide lies in its role as a versatile intermediate for creating novel derivatives that may retain the beneficial multifaceted pharmacology of VPA while offering an improved safety and efficacy profile. For researchers and scientists in drug development, Valproic acid hydrazide represents a valuable tool in the quest for next-generation therapeutics for neurological disorders and beyond.
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